Cas no 932-31-0 (2-Tolylmagnesium Bromide)

2-Tolylmagnesium Bromide structure
2-Tolylmagnesium Bromide structure
Nome del prodotto:2-Tolylmagnesium Bromide
Numero CAS:932-31-0
MF:C7H7BrMg
MW:195.339481592178
MDL:MFCD00010350
CID:808033
PubChem ID:24858005

2-Tolylmagnesium Bromide Proprietà chimiche e fisiche

Nomi e identificatori

    • Magnesium,bromo(2-methylphenyl)-
    • (O)-Tolylmagnesium bromide solution
    • magnesium,methylbenzene,bromide
    • O-TOLYLMAGNESIUM BROMIDE
    • O-TOLYLMAGNESIUM BROMIDE 1M THF
    • o-Tolylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
    • o-Tolylmagnesium bromide, 2.0 M solution in diethyl ether, in resealable bottle
    • 2.0 M solution in diethyl ether ,MkSeal
    • 2-Methylphenylmagnesium bromide
    • 2-TOLYL MAGNESIUM BROMIDE
    • o-TolylMagnesiuM broMide solution
    • -Tolylmagnesium bromide solution
    • Bromo-o-tolylmagnesium
    • 2-Tolylmagnesium bromide
    • bromo(2-methylphenyl)magnesium
    • o-Methylphenylmagnesium bromide
    • o-tolyl magnesium bromide
    • C7H7BrMg
    • o-Tolylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
    • tolylmagnesium bromide
    • o-Tolylmagnesiumbromid
    • toluylmagnesium bromide
    • bromo(o-tolyl)magnesium
    • o-tolyl-magnesiumbromide
    • 2-toluylmagnesium bromide
    • o-toluyl magnesium bromid
    • Bromo(2-methylphenyl)magnesium (ACI)
    • Magnesium, bromo-o-tolyl- (7CI, 8CI)
    • o-Tolylmagnesium bromide (6CI)
    • Ortho-methylphenylmagnesium bromide
    • 2-Tolylmagnesium Bromide
    • MDL: MFCD00010350
    • Inchi: 1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1
    • Chiave InChI: DVXDIGKNJYSMFM-UHFFFAOYSA-M
    • Sorrisi: Br[Mg]C1C(C)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 193.95800
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 145
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 0
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.013 g/mL at 25 °C
  • Punto di infiammabilità: −40 °F
  • PSA: 0.00000
  • LogP: 2.64080
  • Solubilità: Non determinato
  • Sensibilità: Sensibile all'umidità e all'aria

2-Tolylmagnesium Bromide Informazioni sulla sicurezza

2-Tolylmagnesium Bromide Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

2-Tolylmagnesium Bromide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009951-500ml
2-Tolylmagnesium Bromide
932-31-0 1.0 M in Tetrahydrofuran
500ml
¥553 2024-05-20
TRC
T536760-1g
2-Tolylmagnesium Bromide
932-31-0
1g
45.00 2021-07-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T121178-500ml
2-Tolylmagnesium Bromide
932-31-0 1.0 M in Tetrahydrofuran
500ml
¥460.90 2023-09-01
abcr
AB142696-100 g
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; .
932-31-0 17%
100 g
€163.60 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1698-100G
o-Tolylmagnesium Bromide (ca. 17% in Tetrahydrofuran, ca. 0.9mol/L)
932-31-0
100g
¥460.00 2024-04-15
abcr
AB142696-100g
o-Tolylmagnesium bromide, 17%, 0.9 M in THF; .
932-31-0 17%
100g
€157.20 2025-02-13
A2B Chem LLC
AI66185-100g
o-Tolylmagnesium bromide solution
932-31-0
100g
$84.00 2024-05-20
A2B Chem LLC
AI66185-100ml
o-Tolylmagnesium bromide solution
932-31-0
100ml
$230.00 2024-07-18
A2B Chem LLC
AI66185-500ml
o-Tolylmagnesium bromide solution
932-31-0
500ml
$536.00 2024-07-18
TRC
T536760-25g
2-Tolylmagnesium Bromide
932-31-0
25g
140.00 2021-07-16

2-Tolylmagnesium Bromide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 h, rt
Riferimento
Bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction for construction of 5-oxazoylmethyl α-silyl alcohol
Sang, Xinpeng; Mo, Yuhao; Li, Shiya; Liu, Xiaohua; Cao, Weidi; et al, Chemical Science, 2023, 14(31), 8315-8320

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  rt; 10 min, reflux; 1 h, reflux
Riferimento
Pushing steric limits in osmium(IV) tetraaryl complexes
Parr, Joseph M.; Olivar, Clarissa; Saal, Thomas; Haiges, Ralf; Inkpen, Michael S., Dalton Transactions, 2022, 51(27), 10558-10570

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 30 min, rt; 1 h, reflux; cooled
Riferimento
Diastereodivergent synthesis of chromeno[2,3-b]chromenes by tuning all of the reactivity centers of isocyanoacetate
Wang, Lei; Huang, Zitong; Guo, Xiaoyu; Liu, Jian; Dong, Jinhuan; et al, Chemical Communications (Cambridge, 2022, 58(44), 6433-6436

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane ,  Tetrahydrofuran ;  rt; 10 min, reflux; 1 h, reflux
Riferimento
An improved route to osmium(IV) tetraaryl complexes
Parr, Joseph M.; Haiges, Ralf; Inkpen, Michael S., ChemRxiv, 2020, 1, 1-11

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Riferimento
Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation
Lu, Cong; Chen, Rui; Wang, Rui; Jing, Dong; Zheng, Ke, Organic Letters, 2023, 25(5), 750-755

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  3 h
Riferimento
Redox-neutral access to 3,3'-disubstituted oxindoles via radical coupling reactions
Lu, Cong; Jing, Dong; Shen, Yanling; Luo, Jiajing; Zheng, Ke, Organic Chemistry Frontiers, 2022, 9(15), 4164-4170

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
Riferimento
Ultralong room temperature phosphorescence and ultraviolet fluorescence from simple triarylphosphine oxides
Jena, Satyam; Munthasir, Akkarakkaran Thayyil Muhammed; Thilagar, Pakkirisamy, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(23), 9124-9131

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  rt; 15 - 30 min, rt
Riferimento
A Convenient Synthesis of Benzonitriles via Electrophilic Cyanation with N-Cyanobenzimidazole
Anbarasan, Pazhamalai; Neumann, Helfried; Beller, Matthias, Chemistry - A European Journal, 2010, 16(16), 4725-4728

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  2 min, heated; 3 h, 0 °C; 30 min, 0 °C
Riferimento
Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane
Makarov, Ilya S.; Brocklehurst, Cara E.; Karaghiosoff, Konstantin; Koch, Guido; Knochel, Paul, Angewandte Chemie, 2017, 56(41), 12774-12777

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
Riferimento
Dual nickel photocatalysis for O-aryl carbamate synthesis from carbon dioxide
Sahari, Aleksi ; Puumi, Jukka ; Mannisto, Jere K. ; Repo, Timo, Journal of Organic Chemistry, 2023, 88(6), 3822-3829

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  3 h, rt → 70 °C
Riferimento
Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation
Wang, Zhen-Kai; Wu, Yong-Jie; Yao, Qi-Jun; Shi, Bing-Feng, Angewandte Chemie, 2023, 62(28),

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt; 1 h, rt
Riferimento
Silylium-Ion-Promoted Skeletal Reorganization of β-Silylated Cyclopropanes Bearing an Allyl Group at the Silicon Atom Coupled with Intermolecular Formation of a Quaternary Carbon Atom
Long, Peng-Wei ; Wang, Guoqiang ; Klare, Hendrik F. T. ; Oestreich, Martin, ACS Catalysis, 2022, 12(19), 12310-12314

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  heated; 2 h, reflux
Riferimento
Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy
Li, Ke; Wu, Wen-Qiang; Lin, Yunzhi; Shi, Hang, Nature Communications, 2023, 14(1),

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane ,  Tetrahydrofuran ;  rt; 1 h, 40 °C
Riferimento
Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles
Tsuzuki, Saori; Kano, Taichi, Angewandte Chemie, 2023, 62(16),

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; rt → 50 °C
Riferimento
Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation
Wang, Siwei; Xie, Chaochao; Zhu, Yu; Zi, Guofu ; Zhang, Zhanbin; et al, Organic Letters, 2023, 25(20), 3644-3648

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
Tris(pentafluorophenyl)borane-Catalyzed Stereospecific Bromocyanation of Styrene Derivatives with Cyanogen Bromide
Kiyokawa, Kensuke ; Noguchi, Ikumi; Nagata, Takaya; Minakata, Satoshi, Organic Letters, 2023, 25(14), 2537-2542

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Riferimento
Carbonylative Co- and Terpolymerizations of 10-Undecen-1-ol: A Route to Polyketoesters with Tunable Compositions
Lo, Shao-Yu; Folster, Carlton P.; Harkins, Robin P. ; Anderson, Ryan J.; Lien, Yu-Ling; et al, ACS Catalysis, 2022, 12(23), 14629-14636

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated; reflux
Riferimento
Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water
Zhang, Xiuqi; Zhang, Fukuan; Li, Xiaolan; Lu, Ming-Zhu ; Meng, Xin; et al, Organic Letters, 2022, 24(28), 5029-5033

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 20 min, reflux; 6 h, reflux
Riferimento
Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters
Yin, Kai-Lin; Zhao, Shuang; Qin, Ying; Chen, Shu-Han; Li, Bo; et al, ACS Catalysis, 2022, 12(22), 13999-14005

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Solvents: Tetrahydrofuran ;  3 h, rt; 30 min, rt
Riferimento
Visible-Light-Induced Aerobic Oxidation of Tertiary Silanes to Silanols using Molecular Oxygen as an Oxidant
He, Pei; Zhang, Fengmei; Si, Xiaoxi; Jiang, Wei; Shen, Qinpeng; et al, Synthesis, 2023, 55(5), 765-772

2-Tolylmagnesium Bromide Preparation Products

2-Tolylmagnesium Bromide Letteratura correlata

Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd